2-(2-Phenyl-thiazol-4-yl)-ethylamine
Overview
Description
2-(2-Phenyl-thiazol-4-yl)-ethylamine is a heterocyclic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and an ethylamine group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyl-thiazol-4-yl)-ethylamine typically involves the cyclization of thioamides with α-haloketones. One common method is the reaction of 2-phenylthioamide with 2-bromoethylamine hydrobromide under basic conditions to form the thiazole ring .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar cyclization reactions but are optimized for large-scale synthesis. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenyl-thiazol-4-yl)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(2-Phenyl-thiazol-4-yl)-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-thiazol-4-yl)-ethylamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways critical for the survival of bacteria or cancer cells. The thiazole ring’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity .
Comparison with Similar Compounds
2-Phenylthiazole: Lacks the ethylamine group but shares the phenyl-thiazole core.
4-Phenylthiazole: Substituted at a different position on the thiazole ring.
2-(2-Phenylthiazol-4-yl)acetic acid: Contains a carboxylic acid group instead of an ethylamine
Uniqueness: 2-(2-Phenyl-thiazol-4-yl)-ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylamine group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CISTXXCPQIZSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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